2-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
CAS No.:
Cat. No.: VC14810567
Molecular Formula: C24H24N4O5
Molecular Weight: 448.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H24N4O5 |
|---|---|
| Molecular Weight | 448.5 g/mol |
| IUPAC Name | 2-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(1H-imidazol-5-yl)ethyl]-1,3-dioxoisoindole-5-carboxamide |
| Standard InChI | InChI=1S/C24H24N4O5/c1-32-20-6-3-15(11-21(20)33-2)8-10-28-23(30)18-5-4-16(12-19(18)24(28)31)22(29)26-9-7-17-13-25-14-27-17/h3-6,11-14H,7-10H2,1-2H3,(H,25,27)(H,26,29) |
| Standard InChI Key | ROJXHEGEJNEUGN-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCC4=CN=CN4)OC |
Introduction
2-[2-(3,4-Dimethoxyphenyl)ethyl]-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic molecule with potential applications in pharmaceuticals. This compound features an isoindole core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of both a 3,4-dimethoxyphenyl group and an imidazolyl moiety contributes to its unique structural and functional characteristics.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multiple steps, utilizing various organic chemistry techniques. These methods may include condensation reactions, amidation, and alkylation to assemble the complex structure. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.
Applications in Drug Development
Given its complex structure and potential biological activities, this compound is of interest in drug development. It could serve as a starting point for synthesizing analogs with enhanced therapeutic properties. Techniques such as molecular docking simulations and in vitro binding assays would be valuable in exploring its interactions with biological targets.
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